molecular formula C19H11BrCl2N2O2S2 B2597392 N-((2-benzoyl-4-bromophenyl)carbamothioyl)-2,5-dichlorothiophene-3-carboxamide CAS No. 397279-70-8

N-((2-benzoyl-4-bromophenyl)carbamothioyl)-2,5-dichlorothiophene-3-carboxamide

Cat. No. B2597392
CAS RN: 397279-70-8
M. Wt: 514.23
InChI Key: CEOLCTGNHFUNFK-UHFFFAOYSA-N
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Description

“N-((2-benzoyl-4-bromophenyl)carbamothioyl)-2,5-dichlorothiophene-3-carboxamide” is a complex organic compound. It contains a benzoyl group attached to a bromophenyl group, which is further linked to a carbamothioyl group. This is connected to a dichlorothiophene group, which is finally linked to a carboxamide group .


Molecular Structure Analysis

The molecular structure of similar compounds contains multiple bonds, rotatable bonds, double bonds, aromatic bonds, six-membered rings, ketones (aromatic), imines (aromatic), and aromatic hydroxyls .

Scientific Research Applications

Antipathogenic Activity

Thiourea derivatives have been synthesized and tested for their antipathogenic activity, showing significant effects particularly against Pseudomonas aeruginosa and Staphylococcus aureus, known for their ability to form biofilms. This highlights their potential for further development as novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Synthesis and Characterization of Metal Complexes

Research into thiourea derivatives extended into the synthesis and characterization of their metal complexes, particularly with Ni(II) and Cu(II). These studies provide insights into the coordination chemistry of these compounds and their potential applications in materials science and catalysis (Binzet et al., 2009).

Antimalarial Properties

Benzothiophene carboxamide derivatives have been identified as potent inhibitors of Plasmodium falciparum enoyl-ACP reductase, a critical enzyme in the fatty acid biosynthesis pathway of the malaria parasite. This indicates their potential as a novel class of antimalarial compounds. Among these, specific compounds have demonstrated significant in vitro and in vivo efficacy against malaria, highlighting their promise for further development as antimalarial drugs (Banerjee et al., 2011).

Chemoselective Synthesis

Studies have also explored the chemoselective synthesis of N-benzoylation of aminophenols employing benzoylisothiocyanates, leading to compounds of biological interest. This research contributes to the methodology in organic synthesis, potentially facilitating the development of biologically active molecules (Singh et al., 2017).

Electrochemical Studies

Research on thiosemicarbazide derivatives has demonstrated their effectiveness as corrosion inhibitors for carbon steel in acidic solutions. This application is particularly relevant in the field of materials science, where preventing metal corrosion is of significant importance (Shahabi et al., 2015).

properties

IUPAC Name

N-[(2-benzoyl-4-bromophenyl)carbamothioyl]-2,5-dichlorothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11BrCl2N2O2S2/c20-11-6-7-14(12(8-11)16(25)10-4-2-1-3-5-10)23-19(27)24-18(26)13-9-15(21)28-17(13)22/h1-9H,(H2,23,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOLCTGNHFUNFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=S)NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11BrCl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-benzoyl-4-bromophenyl)carbamothioyl)-2,5-dichlorothiophene-3-carboxamide

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